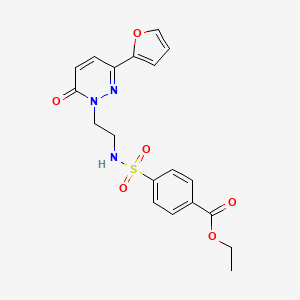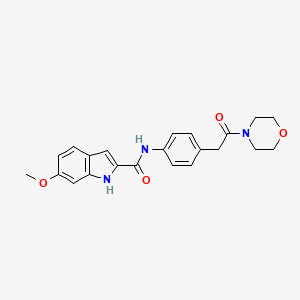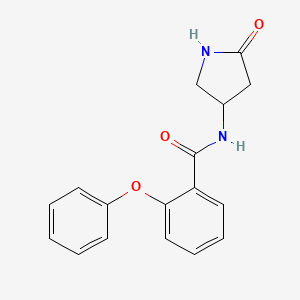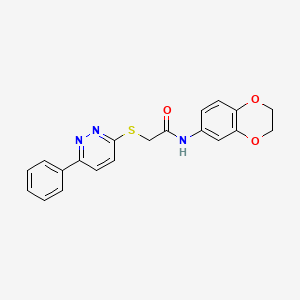![molecular formula C12H11N7O2 B2558303 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1546989-35-8](/img/structure/B2558303.png)
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a carbohydrazide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group. These groups would likely contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as the carbohydrazide group, could affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary applications of derivatives similar to the specified compound has been in the exploration of antimicrobial properties. For instance, studies have demonstrated the synthesis and evaluation of antimicrobial activities of azole derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and carbohydrazides. These compounds have shown potential against a variety of microbial strains, suggesting a broad spectrum of antimicrobial efficacy. Notable examples include the work by El-masry, Fahmy, and Abdelwahed (2000), who synthesized benzimidazole derivatives showing potential antimicrobial activities, and the study by Başoğlu et al. (2013), focusing on azole derivatives with reported activity against tested microorganisms (El-masry, Fahmy, & Abdelwahed, 2000); (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Antitumor and Antioxidant Activities
Moreover, the exploration of antitumor and antioxidant activities has been a significant area of interest. Certain derivatives have been identified to possess potent antioxidant and antitumor activity, as highlighted by El Sadek et al. (2014), who synthesized aromatic C-nucleosides containing 1,3,4-oxadiazole units that exhibited these biological activities (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Agricultural Applications
The compound's derivatives have also found applications in agriculture as potential antifungal agents. Wu et al. (2019) reported on novel 1,3,4-oxadiazole-2-carbohydrazides with promising antifungal properties that could target succinate dehydrogenase, a critical enzyme in fungal respiration. This discovery opens new avenues for the development of fungicides with specific mechanisms of action (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Direcciones Futuras
The study of compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings is an active area of research, and this compound could be of interest for future investigations. Potential areas of study could include exploring its synthesis, investigating its chemical reactivity, and evaluating its potential biological activities .
Propiedades
IUPAC Name |
3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-2-4-8(5-3-7)19-6-9(16-18-19)10-14-12(21-17-10)11(20)15-13/h2-6H,13H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGTIQGHIQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)




![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2558239.png)
![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)


![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)